2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)-
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Overview
Description
2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring, a piperazine ring, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-pyrrolidinone with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are often necessary to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinone: A simpler pyrrolidinone derivative with similar solvent properties.
N-Methyl-2-pyrrolidone: Another pyrrolidinone compound used in various industrial applications.
Uniqueness
2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)- is unique due to its combination of a pyrrolidinone ring, a piperazine ring, and a phenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
88514-33-4 |
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Molecular Formula |
C16H23N3O |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H23N3O/c20-16-7-4-8-19(16)14-18-11-9-17(10-12-18)13-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2 |
InChI Key |
RTVOZGHFWJJZTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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